4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide
Overview
Description
“4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide” is also known as “4-Bromo-1-methyl-1H-pyrazole-3-amidoxime”. It has a CAS Number of 287922-73-0 and a molecular weight of 219.04 .
Molecular Structure Analysis
The molecular formula of “4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide” is CHBrNO . The average mass is 219.039 Da and the monoisotopic mass is 217.980316 Da .Physical And Chemical Properties Analysis
The compound has a density of 2.0±0.1 g/cm3, a boiling point of 419.8±55.0 °C at 760 mmHg, and a flash point of 207.7±31.5 °C . It has a molar refractivity of 43.2±0.5 cm3, a polar surface area of 76 Å2, and a molar volume of 110.4±7.0 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- 4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide is involved in various synthesis processes and chemical reactions. For instance, in the study of pyrazoles, it has been observed that certain bromo derivatives like 4-bromo-1,5-dimethyl-4-nitropyrazole react with aqueous ammonia under specific conditions, illustrating its reactivity and potential in synthesizing amino derivatives (Perevalov et al., 1983).
- The compound also plays a role in the bromination of pyrazolines, indicating its significance in the formation of bromo derivatives, as demonstrated in the study of the transformation of pyrazoline to pyrazole (McGreer & Wigfield, 1969).
Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound, such as 4-methylpyrazole, are explored for their potential in inhibiting ethanol oxidation, as noted in metabolic studies on rats (Blomstrand & Ohman, 1973). This highlights its relevance in understanding metabolic pathways and designing potential therapeutic agents.
Biochemical Studies
- The compound and its derivatives are used in biochemical studies, such as exploring the inhibition of oxidation processes. For example, pyrazole and 4-methylpyrazole, which are structurally related, have been studied for their ability to inhibit oxidation by hydroxyl radicals, an aspect crucial in understanding cellular oxidative processes (Cederbaum & Berl, 1982).
Organic Chemistry
- In organic chemistry, the compound is essential in studying regioselective reactions. For instance, research on the regioselective introduction of electrophiles in the pyrazole ring, particularly in positions influenced by the presence of bromine, illustrates the compound's role in understanding and designing regioselective synthetic pathways (Balle, Vedsø & Begtrup, 1999).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Future Directions
While there is limited information available on the future directions of “4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide”, it’s worth noting that similar compounds are being used in chemical synthesis . This suggests that “4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide” could potentially have applications in the synthesis of other compounds or in various chemical reactions.
properties
IUPAC Name |
4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c1-10-2-3(6)4(8-10)5(7)9-11/h2,11H,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHNJNKFWJQYTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=NO)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)/C(=N/O)/N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425519 | |
Record name | 4-BROMO-N'-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXIMIDAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide | |
CAS RN |
287922-73-0 | |
Record name | 4-BROMO-N'-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXIMIDAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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